4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide

Catalog No.
S3258447
CAS No.
874787-85-6
M.F
C12H16BrNO4S2
M. Wt
382.29
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethy...

CAS Number

874787-85-6

Product Name

4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide

Molecular Formula

C12H16BrNO4S2

Molecular Weight

382.29

InChI

InChI=1S/C12H16BrNO4S2/c1-2-14(11-7-8-19(15,16)9-11)20(17,18)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3

InChI Key

WRORZZLCCWDAJL-UHFFFAOYSA-N

SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Br

Solubility

not available

4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide is a chemical compound that is widely used in scientific research and industry. It is also known as BES, or N-ethyl-4-bromobenzene sulfonamide. The compound belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. BES has a molecular weight of 342.3 g/mol and a molecular formula of C10H12BrNO4S.
BES is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and DMF. It has a melting point of 169-171°C and a boiling point of 477.2±45.0°C at 760 mmHg. BES is stable under normal conditions of use and storage, but it may decompose under acidic or basic conditions. The compound is a potent inhibitor of carbonic anhydrase enzyme and is known to bind to the enzyme with high affinity.
BES can be synthesized by reacting 4-bromo-N-ethylsulfonamide with ethyl 3-mercaptopropionate in the presence of a base such as sodium hydroxide. The reaction yields BES as a white crystalline solid, which can be purified by recrystallization in ethanol or methanol. The structure and purity of BES can be characterized by various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
BES can be quantified in various matrices such as blood, urine, and tissue samples by using analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or capillary electrophoresis (CE). The compound can also be detected by using spectroscopic techniques such as UV-Vis absorption or fluorescence spectroscopy.
BES has been shown to have antibacterial, antifungal, and anticancer properties. It acts by inhibiting the activity of carbonic anhydrase, which is a zinc-containing enzyme found in various tissues and organs. BES has also been found to inhibit the growth of certain bacterial and fungal strains, such as Escherichia coli and Candida albicans. The compound has been investigated for its potential use as a therapeutic agent for various conditions, including glaucoma, epilepsy, and inflammation.
BES has been found to be relatively safe and non-toxic in scientific experiments. It has a low acute toxicity and does not cause significant adverse effects in animals or human subjects at therapeutic doses. However, the long-term effects of BES on human health and the environment are not fully understood, and further research is necessary to assess the safety of the compound.
BES has a wide range of applications in scientific research and industry. It can be used as a carbonic anhydrase inhibitor for studying enzyme activity and function. The compound can also be used as an antibacterial and antifungal agent for studying the growth and metabolism of microorganisms. In addition, BES has potential applications in chemistry, pharmacology, and biotechnology.
BES is a well-established compound in scientific research, and many studies have investigated its properties and applications. Recent research has focused on the synthesis and characterization of BES analogs with enhanced biological activity or specificity. Other studies have investigated the use of BES as a therapeutic agent for various diseases, including cancer, glaucoma, and epilepsy.
BES has potential implications in various fields of research and industry. In pharmacology, the compound could be used as a therapeutic agent for treating various conditions, such as glaucoma and epilepsy. In medical research, BES could be used as a diagnostic tool for studying the activity of carbonic anhydrase in disease states. In chemistry, the compound could be used as a starting material for synthesizing new molecules with novel biological properties. In industry, BES could be used as a preservative or disinfectant in various applications.
Despite its many applications and potential implications, BES has some limitations and challenges. One limitation is the narrow spectrum of biological activity of the compound, which restricts its use in certain applications. Another limitation is the limited understanding of the long-term effects of BES on human health and the environment. Future research directions could focus on synthesizing BES analogs with enhanced biological activity or selectivity, investigating the mechanisms of action of BES in disease states, and assessing the safety and environmental impact of the compound.

XLogP3

1.7

Dates

Modify: 2023-08-19

Explore Compound Types